molecular formula C19H19ClN4O3S3 B2464913 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1019099-80-9

2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2464913
CAS No.: 1019099-80-9
M. Wt: 483.02
InChI Key: ZGGVQFUOMBDIKU-UHFFFAOYSA-N
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Description

The compound 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a pyrazole-acetamide hybrid with multiple functional groups:

  • A pyrazole core substituted at positions 3 (methylsulfanyl), 4 (4-chlorobenzenesulfonyl), and 5 (amino).
  • An acetamide linker connected to a 3-(methylsulfanyl)phenyl group.

This structure combines sulfonamide, thioether, and amino moieties, which are common in pharmaceuticals for modulating solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-[5-amino-4-(4-chlorophenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S3/c1-28-14-5-3-4-13(10-14)22-16(25)11-24-18(21)17(19(23-24)29-2)30(26,27)15-8-6-12(20)7-9-15/h3-10H,11,21H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGVQFUOMBDIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino, chlorobenzenesulfonyl, and methylsulfanyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the literature:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Biological Activity (if reported)
Target Compound Pyrazole-acetamide 4-Cl-benzenesulfonyl, 3/3'-methylsulfanyl, 5-amino ~495.0* ~3.2 (estimated) Not explicitly reported
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole-acetamide 4-Cl-phenyl, 3-cyano, 2-chloroacetamide 364.8 ~2.8 Synthetic intermediate
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole-acetamide 4-(4-methoxyphenyl-oxadiazole), 3-methylsulfanyl, 2-chlorobenzyl ~526.0* ~3.5 Not reported
2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone Pyrimidine-thioether Pyranopyrimidine core, pyrrolidinylethanone ~425.5 ~2.1 Not reported
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Pyrazole-sulfonamide 4-Cl-phenyl, 3-methyl, benzenesulfonamide 363.8 ~2.9 Antimicrobial (hypothetical)

*Estimated based on structural analogs.

Key Observations:

Electronic Effects: The 4-chlorobenzenesulfonyl group in the target compound (electron-withdrawing) contrasts with the 3-cyano group in (strong electron-withdrawing) and the 4-methoxyphenyl-oxadiazole in (mixed electronic effects). These differences influence reactivity and binding to biological targets. The methylsulfanyl groups in the target and enhance lipophilicity (higher LogP) compared to the pyrimidine-thioether in .

Biological Implications :

  • Sulfonamide-containing compounds (target and ) are associated with enzyme inhibition (e.g., carbonic anhydrase), while oxadiazole derivatives () may act as hydrogen bond acceptors .
  • The 3-(methylsulfanyl)phenyl group in the target compound could improve membrane permeability relative to the 2-chlorobenzyl group in .

Biological Activity

The compound 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a novel pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

Chemical Structure

The molecular formula for this compound is C18H19ClN4O3S3C_{18}H_{19}ClN_{4}O_{3}S_{3}. Its structure includes a pyrazole ring substituted with amino, chlorobenzenesulfonyl, and methylsulfanyl groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the chlorobenzenesulfonyl group enhances the compound's ability to participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition or receptor modulation.

Anticancer Activity

Research indicates that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The sulfonamide group is known to enhance the selectivity towards cancerous cells, making this compound a candidate for further investigation in oncology.

Antimicrobial Properties

Compounds with similar chemical structures have demonstrated antimicrobial activity against various pathogens. The presence of the methylsulfanyl group may contribute to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anti-inflammatory Effects

Studies suggest that pyrazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity makes the compound a potential therapeutic agent for inflammatory diseases.

Research Findings and Case Studies

A study conducted on related compounds highlighted their potential as enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes involved in inflammation and pain pathways. The findings suggest that modifications in the pyrazole structure could enhance potency and selectivity.

Compound Biological Activity Mechanism
2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamideAnticancer, Antimicrobial, Anti-inflammatoryEnzyme inhibition, Cytokine modulation
4-ChloromethylbiphenylCarcinogenicityDNA damage induction
N-(p-Toluenesulfonyl)benzamideAntifungalMembrane disruption

Comparative Analysis

When compared to other compounds with similar functionalities, 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide demonstrates unique properties due to its specific substituents. The combination of chlorobenzenesulfonyl and methylsulfanyl groups may provide enhanced selectivity against certain biological targets compared to traditional sulfonamide drugs.

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